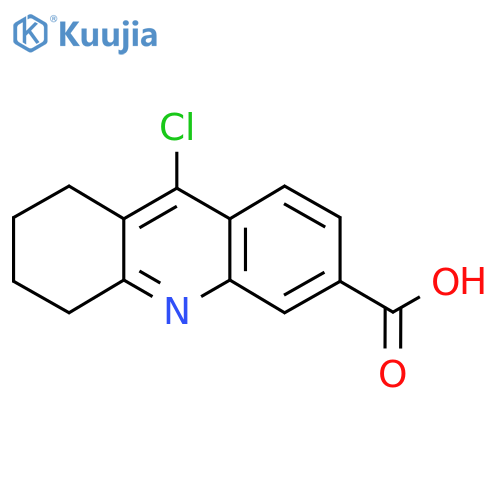

Cas no 902586-59-8 (9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid)

902586-59-8 structure

商品名:9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

CAS番号:902586-59-8

MF:C14H12ClNO2

メガワット:261.703582763672

MDL:MFCD14779907

CID:4659170

PubChem ID:4340614

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

- CLB58659

- F51393

- 9-Chloro-5,6,7,8-tetrahydro-3-acridinecarboxylic acid (ACI)

- 9-Chloro-5,8,7,8-tetrahydroacridine-3-carboxylic acid

- MFCD14779907

- CS-0060799

- SCHEMBL2218702

- 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylicAcid

- WBIKDLIOIPPDKH-UHFFFAOYSA-N

- AS-69408

- 902586-59-8

- AKOS001826646

-

- MDL: MFCD14779907

- インチ: 1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18)

- InChIKey: WBIKDLIOIPPDKH-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C=CC(C(=O)O)=CC=2N=C2C=1CCCC2

計算された属性

- せいみつぶんしりょう: 261.0556563g/mol

- どういたいしつりょう: 261.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 50.2

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05325-250mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 250mg |

¥952.0 | 2024-07-18 | |

| TRC | C110650-50mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 50mg |

$ 185.00 | 2022-06-06 | ||

| TRC | C110650-25mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 25mg |

$ 115.00 | 2022-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05325-1g |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 1g |

¥2606.0 | 2024-07-18 | |

| Aaron | AR00IGQX-50mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 50mg |

$68.00 | 2025-02-28 | |

| Aaron | AR00IGQX-1g |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 1g |

$390.00 | 2025-02-28 | |

| 1PlusChem | 1P00IGIL-100mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 100mg |

$53.00 | 2025-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK522-100mg |

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 100mg |

¥986.0 | 2024-04-16 | |

| A2B Chem LLC | AI60413-1g |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 1g |

$207.00 | 2024-05-20 | |

| Chemenu | CM294816-100mg |

9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |

902586-59-8 | 95% | 100mg |

$214 | 2024-07-20 |

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

902586-59-8 (9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:902586-59-8)9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):255.0